N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide
Beschreibung
BenchChem offers high-quality N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-22(18(26)13-8-14-4-2-3-7-23(14)9-13)15-10-24(11-15)17-6-5-16-20-19-12-25(16)21-17/h2-9,12,15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYIKQGRBGUFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CN5C=CC=CC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is believed to interact with the cell division protein zipa, potentially inhibiting its function and thereby affecting bacterial cell division.
Biochemical Pathways
The biochemical pathways affected by this compound are related to bacterial cell division. By interacting with the Cell division protein ZipA, the compound may disrupt the normal division process of the bacteria
Result of Action
The result of the compound’s action is likely to be an inhibition of bacterial cell division, potentially leading to bacterial cell death. This could make the compound useful as an antibacterial agent.
Biologische Aktivität
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide is a complex compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₇N₇O
- Molecular Weight : Approximately 347.37 g/mol
- Functional Groups : The structure includes an indolizine moiety and a triazolo[4,3-b]pyridazine core, contributing to its diverse biological activities.
1. Anticancer Activity
Research indicates that compounds containing triazolo[4,3-b]pyridazine derivatives exhibit potent anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study highlighted that derivatives similar to N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide demonstrated IC₅₀ values in the low micromolar range against several cancer cell lines .
2. Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. It was evaluated against various bacterial strains and fungi, revealing significant inhibitory effects. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The presence of the triazole ring is believed to enhance its interaction with microbial targets .
3. Urease Inhibition
Recent studies focused on urease inhibitors have identified N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide as a potent inhibitor of urease enzymes. This activity is particularly relevant for treating infections caused by urease-positive bacteria. The compound exhibited competitive inhibition with IC₅₀ values significantly lower than those of traditional inhibitors .
The biological activity of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide can be attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Interaction : The compound's structure allows it to bind effectively to enzyme active sites, modulating their activity.
- Receptor Modulation : It may also influence receptor pathways involved in cell signaling related to cancer progression and microbial resistance.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Cancer Cell Line Studies : One study demonstrated that treatment with N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide resulted in a significant reduction in tumor growth in xenograft models .
- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 µg/mL .
Summary Table of Biological Activities
Vorbereitungsmethoden
Stepwise Synthesis Protocol
Synthesis of Indolizine-2-Carboxylic Acid
The indolizine core is constructed via a one-pot cyclization of MBH adducts. Key steps include:
Table 1: Cyclization and Hydrolysis Conditions
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Reflux in acetic anhydride, 2 days | 93% | |
| 2 | Hydrolysis | NaOH (2 M), room temperature, 4 h | 86% |
Procedure :
Amidation with Azetidine-Triazolo[4,3-b]Pyridazine Amine
The critical coupling step employs T3P to activate the carboxylic acid for nucleophilic attack by the amine.
Table 2: Amidation Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | −20 to −10°C (initial), then rt | Maximizes 75–80% |
| Solvent | Chloroform:DIPEA (2:1) | Enhances solubility |
| Coupling Agent | T3P (1.5 eq) | Reduces side reactions |
| Reaction Time | 48 h | Ensures completion |
Procedure :
- Indolizine-2-carboxylic acid 9 (0.62 mmol) and the azetidine-triazolo[4,3-b]pyridazine amine (0.68 mmol) are dissolved in chloroform:DIPEA.
- T3P is added dropwise at −20°C, followed by gradual warming to room temperature.
- The mixture is stirred for 48 h, filtered, and concentrated to yield the crude product, which is purified via HPLC.
Key Reaction Mechanisms
T3P-Mediated Amidation
T3P activates the carboxylic acid by forming a mixed phosphoric-carboxylic anhydride intermediate. The amine nucleophile attacks the electrophilic carbonyl carbon, displacing the phosphoric moiety and forming the carboxamide bond.
Mechanistic Advantages :
Optimization of Reaction Conditions
Table 3: Effect of Solvent on Amidation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 68 | 88 |
| DCM | 8.9 | 72 | 90 |
| Chloroform | 4.8 | 80 | 95 |
Chloroform’s low polarity minimizes side reactions, while DIPEA scavenges HCl byproducts, enhancing yield.
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR)
Challenges and Troubleshooting
Table 4: Common Synthesis Challenges
| Issue | Solution |
|---|---|
| Low amidation yield | Increase T3P stoichiometry (2 eq) |
| Impurity from hydrolysis | Use anhydrous solvents |
| Poor amine solubility | Pre-dissolve amine in DIPEA |
Q & A
Basic: What synthetic strategies are effective for constructing the triazolo-pyridazine and indolizine moieties in this compound?
Answer:
The triazolo-pyridazine core can be synthesized via cyclocondensation of hydrazine derivatives with nitriles or via [3+2] cycloaddition reactions using azide precursors. For the indolizine moiety, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing substituents, while azetidine ring formation can be achieved using SNAr (nucleophilic aromatic substitution) with activated halogenated intermediates. Characterization via / NMR and X-ray crystallography (e.g., CCDC 1876881) is critical for confirming regiochemistry .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Multi-dimensional NMR (, , ) resolves stereochemical ambiguities, particularly for the azetidine and triazolo-pyridazine rings. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute configuration verification, as demonstrated in crystallographic data for analogous triazolo-pyridazine derivatives .
Advanced: What molecular docking approaches are suitable for predicting target interactions of this compound?
Answer:
Molecular docking using software like AutoDock Vina or Schrödinger Suite can model interactions with potential targets (e.g., kinases or epigenetic regulators). For example, docking studies on similar triazolo-thiadiazoles identified binding affinities to GSK-3β, suggesting a workflow involving homology modeling, grid generation, and free energy calculations . Cross-validation with in vitro binding assays (SPR/ITC) is recommended to resolve false positives.
Advanced: How do structural modifications (e.g., trifluoromethyl groups) influence metabolic stability and target selectivity?
Answer:
Introducing trifluoromethyl groups enhances metabolic stability by reducing CYP450-mediated oxidation. For instance, analogs with trifluoromethyl substituents showed improved half-lives in hepatic microsome assays. Computational tools like SwissADME predict logP and metabolic hotspots, guiding rational design. However, steric effects may reduce target binding; SAR studies comparing methyl vs. trifluoromethyl variants are critical .
Basic: What in vitro assays are recommended for preliminary cytotoxicity evaluation?
Answer:
Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess IC. Include a counter-screen in non-cancerous cells (e.g., HEK-293) to gauge selectivity. Evidence from similar indolizine derivatives shows dose-dependent cytotoxicity linked to caspase-3 activation .
Advanced: How can contradictory efficacy data between in vitro and in vivo models be resolved?
Answer:
Discrepancies often arise from poor pharmacokinetics (e.g., low bioavailability). Address this by:
- Performing PK/PD studies in rodents to measure and AUC.
- Using nanoformulations (liposomes/PEGylation) to enhance solubility.
- Validating target engagement via ex vivo immunohistochemistry or Western blot .
Basic: What chromatographic methods optimize purity assessment during synthesis?
Answer:
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts. For non-polar intermediates, GC-MS with a DB-5 column is effective. Purity ≥98% (HPLC) is achievable with iterative recrystallization using ethanol/water mixtures .
Advanced: What strategies mitigate off-target effects in kinase profiling studies?
Answer:
Use proteome-wide kinome screens (e.g., KinomeScan) to identify off-target binding. Follow-up with ATP-competitive assays to distinguish selective inhibitors. For example, triazolo-pyridazines showed selectivity for Abl1 over EGFR in competitive binding assays .
Basic: How is the compound’s stability under physiological conditions assessed?
Answer:
Conduct forced degradation studies:
- Acidic/basic hydrolysis: Incubate in HCl/NaOH (0.1M, 37°C) and monitor via HPLC.
- Oxidative stress: Treat with HO (3%) and analyze degradation products.
- Thermal stability: Store at 40°C/75% RH for 4 weeks and track potency loss .
Advanced: What in vivo models are appropriate for evaluating cancer stem cell (CSC) inhibition?
Answer:
Use tumorsphere formation assays in vitro and xenograft models (e.g., NOD/SCID mice) with CSC-enriched populations (CD44+/CD24−). The compound’s ability to reduce tumorsphere size (as seen with Lin-28/Let-7 modulators) correlates with CSC differentiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
